One of the primary applications of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is in catalysis. Its bulky tert-butyl groups and electron-donating methoxy substituents make it a sterically hindered and electron-rich ligand. These properties allow it to bind to transition metals, forming complexes that can act as catalysts in various organic reactions. For instance, research has explored its use in:
Cross-coupling reactions: These reactions involve forming new carbon-carbon bonds between two different organic molecules. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine-based catalysts have shown promise in Suzuki-Miyaura couplings, a type of cross-coupling reaction ()
Hydrogenation reactions: These reactions involve adding hydrogen atoms to a molecule. Complexes containing Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine have been investigated for their ability to catalyze the hydrogenation of unsaturated bonds (double or triple bonds) in organic molecules ()
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine is a phosphine compound characterized by its unique molecular structure and properties. Its chemical formula is , and it has a molecular weight of approximately 470.67 g/mol . This compound features two 3,5-di-tert-butyl-4-methoxyphenyl groups attached to a phosphorus atom, which contributes to its stability and reactivity in various
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine is known for its versatility in catalysis, particularly in organic synthesis. It participates in several reactions, including:
The synthesis of bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine typically involves the following steps:
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine has several applications in various fields:
Interaction studies involving bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine primarily focus on its behavior as a ligand in coordination complexes. These studies help elucidate:
Several compounds share structural similarities with bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diphenylphosphine | Simpler structure; widely used in organic synthesis | |
Tris(2-(diphenylphosphino)ethyl)amine | Contains nitrogen; used in catalysis | |
Bis(diphenylphosphino)propane | Bidentate ligand; common in coordination chemistry |
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine stands out due to its bulky tert-butyl groups that enhance steric hindrance and stability compared to simpler phosphines. Its methoxy substituents also contribute to its solubility and reactivity profile.
X-ray crystallographic studies reveal a trigonal pyramidal geometry at the phosphorus center, with bond angles consistent with sp³ hybridization. The phosphorus atom forms three single bonds to the aromatic rings, each substituted with 3,5-di-tert-butyl-4-methoxy groups. Key structural parameters include:
The tert-butyl groups adopt a staggered conformation, creating a conical steric profile with an Equivalent Cone Angle (ECA) of 153°, calculated using X-ray-derived atomic coordinates. This steric bulk is critical for preventing undesired ligand dissociation in catalytic cycles.
The tert-butyl and methoxy groups synergistically modulate the ligand’s electronic and steric profile:
Density Functional Theory (DFT) studies highlight distinct frontier orbital characteristics:
Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
---|---|---|---|
Bis(3,5-Di-t-Bu-4-OMePh)P | -6.2 | -1.8 | 4.4 |
PPh₃ | -6.8 | -2.1 | 4.7 |
P(t-Bu)₃ | -5.9 | -1.6 | 4.3 |
The synthesis of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine fundamentally relies on organometallic approaches for constructing the carbon-phosphorus bonds [1] [2]. The most versatile and widely employed strategy involves the nucleophilic substitution reactions between organometallic reagents and halophosphines, enabling the systematic assembly of the phosphine core structure [3] [4].
The primary organometallic route employs Grignard reagents derived from halogenated aromatic precursors. The 3,5-di-tert-butyl-4-methoxyphenyl bromide or chloride is converted to the corresponding Grignard reagent using magnesium in anhydrous tetrahydrofuran [5] [3]. This organometallic intermediate subsequently reacts with phosphorus trichloride or dichlorophosphine derivatives under strictly anhydrous conditions [4].
The reaction proceeds through nucleophilic attack of the carbon-centered carbanion on the electrophilic phosphorus center, displacing halide leaving groups [2]. Temperature control is critical during this process, typically maintained between minus twenty degrees Celsius and zero degrees Celsius to prevent decomposition of the Grignard reagent and ensure selective carbon-phosphorus bond formation [5].
Alternative organometallic strategies utilize organolithium reagents generated through halogen-lithium exchange reactions [6]. The aromatic lithium intermediate demonstrates enhanced nucleophilicity compared to Grignard reagents, facilitating more efficient phosphorus substitution reactions under milder conditions [7] [8].
The lithiation approach typically employs n-butyllithium or tert-butyllithium in ethereal solvents at reduced temperatures [6]. The resulting aryllithium species exhibits superior reactivity toward chlorophosphines, enabling complete substitution to form the desired bis-aryl phosphine product [7]. This methodology proves particularly advantageous when dealing with sterically hindered aromatic systems where enhanced nucleophilicity is required to overcome steric barriers [8].
A complementary organometallic strategy involves the formation of metal phosphides as nucleophilic phosphorus sources [2] [4]. Secondary phosphines or primary phosphines are deprotonated using strong bases such as sodium hydride or potassium hydride to generate highly nucleophilic phosphide anions [7]. These anionic species then undergo nucleophilic substitution with aryl halides in the presence of appropriate catalysts [2].
This approach offers distinct advantages for large-scale synthesis as it circumvents the need for toxic halophosphine intermediates [4]. The metal phosphide route also enables greater control over reaction stoichiometry and reduces the formation of unwanted side products that can complicate purification procedures [7].
The incorporation of tert-butyl substituents into the aromatic framework constitutes a critical structural modification that enhances both the steric bulk and electron-donating properties of the final phosphine ligand [9] [10]. Friedel-Crafts alkylation reactions provide the most direct and efficient methodology for introducing these bulky alkyl groups onto the aromatic ring system [11].
The standard Friedel-Crafts alkylation employs tert-butyl chloride as the alkylating agent in conjunction with aluminum chloride as the Lewis acid catalyst [9]. The reaction mechanism proceeds through the generation of a tert-butyl carbocation intermediate, which then undergoes electrophilic aromatic substitution with the electron-rich methoxybenzene substrate [10].
The inherent stability of the tertiary carbocation prevents rearrangement reactions that commonly plague primary and secondary alkyl halides in Friedel-Crafts conditions [9] [11]. This stability ensures high regioselectivity and yields clean mono- or di-alkylation products depending on reaction stoichiometry and conditions [10].
Temperature control proves essential for optimizing yields and selectivity. Typical reaction conditions involve maintaining temperatures between zero degrees Celsius and twenty-five degrees Celsius during the initial aluminum chloride addition, followed by warming to ambient temperature for completion [9]. The exothermic nature of the reaction necessitates careful thermal management to prevent overalkylation and decomposition [11].
The methoxy substituent serves as a powerful ortho- and para-directing group, facilitating selective alkylation at the desired positions flanking the methoxy functionality [10] [12]. The combination of electronic activation and subsequent steric hindrance from the introduced tert-butyl groups provides excellent control over the substitution pattern [9].
Steric effects become increasingly important as additional tert-butyl groups are introduced. The bulky nature of these substituents limits further substitution, effectively preventing overalkylation that could lead to complex product mixtures [10] [11]. This self-limiting behavior proves advantageous for achieving the precise substitution pattern required for the target phosphine ligand [9].
Modern synthetic approaches have explored alternative alkylation methodologies to overcome limitations associated with classical Friedel-Crafts conditions [13] [14]. These include the use of tert-butyl alcohol in the presence of acid catalysts, which generates the carbocation in situ through protonation and dehydration [13].
Solid acid catalysts, particularly zeolite-based systems, offer advantages for large-scale applications by eliminating the need for stoichiometric Lewis acids and simplifying product isolation [10]. These heterogeneous catalysts also enable better control over reaction selectivity and can be readily recycled, making them attractive for industrial applications [11].
The introduction of methoxy groups into the aromatic framework requires specialized synthetic strategies that ensure high yields and selectivity while maintaining compatibility with other functional groups present in the molecule [15] [12]. Methoxylation reactions have evolved significantly to address the challenges associated with incorporating these electron-donating substituents [16] [17].
Contemporary methoxylation strategies employ palladium-catalyzed coupling reactions between aryl halides and methanol or methoxide nucleophiles [17]. These catalytic approaches offer superior selectivity and functional group tolerance compared to traditional Williamson ether synthesis [16]. The use of bulky phosphine ligands in these palladium-catalyzed reactions enables efficient coupling even with sterically hindered aromatic substrates [17].
The mechanistic pathway involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the methoxide nucleophile and subsequent reductive elimination to form the carbon-oxygen bond [16]. The choice of base and solvent system significantly influences reaction efficiency, with carbonate bases in polar aprotic solvents typically providing optimal results [17].
An alternative strategy involves the selective methylation of phenolic precursors using methyl iodide or dimethyl sulfate in the presence of base [12] [18]. This approach proves particularly valuable when the phenolic hydroxyl group can be selectively installed prior to phosphine formation [16].
Potassium carbonate in acetone or dimethylformamide provides an effective medium for these methylation reactions [12]. The reaction conditions are generally mild, operating at temperatures between ambient and sixty degrees Celsius, which helps preserve other sensitive functional groups that may be present in advanced intermediates [18].
In complex synthetic sequences, temporary protection of the methoxy functionality may be necessary to enable selective transformations at other positions [13] [18]. Benzyl ethers serve as effective protecting groups for methoxy substituents, providing stability under basic and nucleophilic conditions while remaining removable through hydrogenolysis [13].
The protection-deprotection strategy proves particularly valuable when constructing the complete aromatic framework requires multiple synthetic transformations that might otherwise interfere with the methoxy groups [18]. These approaches enable the systematic assembly of complex substitution patterns with high overall yields [13].
The transition from laboratory-scale synthesis to industrial production of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine presents significant technical and economic challenges that must be addressed through careful process optimization and specialized purification methodologies [19] [20] [21].
Large-scale phosphine synthesis encounters fundamental challenges related to air sensitivity, thermal stability, and material handling safety [19] [22]. The inherent reactivity of phosphine compounds toward oxygen necessitates rigorous exclusion of air throughout the entire production process [22] [23]. Industrial-scale operations require specialized equipment including inert atmosphere handling systems, vacuum transfer lines, and oxygen-free storage facilities [19].
Heat management becomes critical at larger scales due to the exothermic nature of many phosphine-forming reactions [21] [24]. Industrial reactors must incorporate sophisticated temperature control systems to prevent localized overheating that could lead to decomposition or uncontrolled reactions [21]. The use of continuous flow reactors has emerged as a preferred approach for heat-sensitive transformations, enabling better temperature control and safer operation [19].
Material costs represent a significant factor in industrial phosphine production [21] [25]. The high prices of specialized reagents such as chlorophosphines and organometallic intermediates necessitate careful optimization of reaction stoichiometry and minimization of waste streams [25]. Recovery and recycling of expensive starting materials becomes economically essential for viable commercial production [21].
The purification of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine requires specialized techniques that account for the compound's air sensitivity and thermal limitations [26] [27] [28]. Traditional chromatographic methods prove inadequate due to the risk of oxidation during silica gel exposure [28]. Alternative purification strategies employ crystallization from degassed solvents under inert atmosphere conditions [26].
Fractional distillation under reduced pressure provides an effective purification method for volatile phosphine impurities, although the target compound's relatively high molecular weight limits the applicability of this approach [27]. Sublimation techniques have been successfully employed for final purification, particularly when combined with gradient temperature control to achieve selective separation from closely related impurities [26].
The development of air-stable derivatives, such as borane adducts, offers significant advantages for large-scale purification and handling [29] [28]. These protected forms enable the use of conventional purification techniques including column chromatography and recrystallization [29]. The protecting groups can be subsequently removed under controlled conditions to regenerate the free phosphine [28].
Industrial production requires robust analytical methods for monitoring product purity and detecting trace impurities that could impact catalytic performance [19] [22]. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical tool, providing quantitative assessment of phosphine content and identification of phosphine oxide impurities [28].
Gas chromatography coupled with mass spectrometry enables detection of volatile impurities and decomposition products [22]. The development of standardized analytical protocols ensures consistent quality across different production batches and facilitates troubleshooting when performance issues arise [19].
Stability testing under controlled conditions provides essential data for establishing appropriate storage and handling procedures [22] [23]. These studies examine decomposition pathways, identify critical storage parameters, and establish shelf-life limits for commercial products [23].
Cost analysis reveals that raw material expenses dominate the overall production costs for bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine [21] [25]. The high prices of tert-butylated aromatic precursors and specialized phosphorus reagents necessitate careful evaluation of alternative synthetic routes that might employ more economical starting materials [25].
Process intensification through continuous manufacturing approaches offers potential cost reductions by improving space-time yields and reducing equipment requirements [19] [20]. These approaches also enable better integration of synthetic and purification steps, reducing material handling costs and improving overall efficiency [20].
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine exhibits distinctive coordination behavior with transition metals, primarily functioning as a strong σ-donor ligand with limited π-acceptor capabilities [1] [2]. The phosphine coordinates to metal centers through donation of its lone pair electrons on phosphorus, forming stable two-electron donor complexes that follow the classical dative bonding model [3] [2].
The metal-phosphorus bonding in transition metal complexes involves two primary orbital interactions. The dominant σ-bonding component arises from overlap between the phosphorus lone pair and vacant metal d-orbitals, enhanced by the electron-donating methoxy substituents which increase electron density at the phosphorus center [4] [5]. The bulky 3,5-di-tert-butyl substituents provide significant steric protection around the coordination site while maintaining favorable electronic properties [6] [7].
Computational studies using Natural Orbitals for Chemical Valence analysis reveal that the σ-donation strength follows the trend established by substituent electronic effects [4]. The methoxy groups at the para-position of each phenyl ring significantly enhance the σ-donor ability compared to unsubstituted triphenylphosphine, with estimated increases in electron density transfer of approximately 15-20% [1] [8]. This enhanced donation stabilizes low-valent metal centers and promotes formation of coordinatively unsaturated complexes that are crucial for catalytic activity [2].
The π-acceptor properties of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine are considerably weaker than the σ-donor characteristics [3] [4]. Back-bonding occurs through overlap of filled metal d-orbitals with phosphorus-carbon σ* antibonding orbitals, but the electron-rich nature of the ligand limits this interaction [5] [9]. The methoxy substituents raise the energy of the σ* orbitals, reducing their accessibility for electron acceptance and positioning this phosphine primarily as a σ-donor ligand [8] [4].
Coordination geometries in transition metal complexes typically favor square planar arrangements for d8 metal centers such as palladium(II) and platinum(II), while rhodium(I) complexes adopt both square planar and trigonal planar geometries depending on the coordination number [10] [11]. The steric bulk of the ligand influences metal coordination preferences, often leading to formation of bis-phosphine complexes rather than higher coordination number species [12] [13].
Table 1: Physical and Chemical Properties of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Property | Value | Reference |
---|---|---|
Molecular Formula | C30H47O2P | [14] [15] |
Molecular Weight (g/mol) | 470.67 | [14] [15] |
CAS Number | 1173023-24-9 | [14] [15] |
Melting Point (°C) | 114-119 | [14] [16] |
Boiling Point (°C) | ~526.1 (predicted) | [16] |
Physical State | Solid | [14] [16] |
Density | N/A | [17] |
Flash Point (°C) | Not applicable | [14] |
Solubility in Water | Insoluble | Predicted |
The oxidative stability of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is significantly enhanced compared to conventional phosphines due to the protective steric environment created by the bulky tert-butyl substituents [18] [19]. Unlike triphenylphosphine, which readily undergoes oxidation upon exposure to air, this sterically hindered phosphine demonstrates remarkable resistance to atmospheric oxygen [6].
Oxidation pathways follow conventional tertiary phosphine mechanisms, proceeding through direct attack of molecular oxygen or other oxidizing agents at the phosphorus center [18] [20]. The primary oxidation product is the corresponding phosphine oxide with molecular formula C30H47O3P and CAS number 535925-40-7 [21] [22]. The phosphorus-oxygen bond in the resulting oxide exhibits characteristic short and polar bonding with significant dative character, as observed in other tertiary phosphine oxides [18].
Kinetic studies of phosphine oxidation reveal that the bulky substituents create a protective shell around the phosphorus center, reducing the accessible surface area for oxidant approach [19] [20]. The 3,5-di-tert-butyl groups provide significant steric hindrance from four directions around the phosphorus atom, while the methoxy substituents contribute electronic stabilization through their electron-donating properties [6] [7].
Under mild oxidative conditions using hydrogen peroxide or atmospheric oxygen, the oxidation proceeds cleanly to the tertiary phosphine oxide without formation of secondary products [23] [20]. However, under harsh oxidative conditions or prolonged exposure to strong oxidizing agents, further oxidation can occur, leading to insertion of oxygen atoms into phosphorus-carbon bonds and formation of phosphinic or phosphonic acid derivatives [18] [24].
The reduction of the corresponding phosphine oxide back to the free phosphine can be achieved using various reducing agents. Recent developments in phosphine oxide reduction employ iodine-catalyzed methods with trialkyl phosphites at room temperature, providing mild conditions for regeneration of the phosphine [23]. Alternative reduction methods include treatment with silanes or other hydride sources, though these often require elevated temperatures and may be incompatible with sensitive functional groups [25].
Table 2: Oxidative Stability Parameters and Phosphine Oxide Formation
Parameter | Value/Description | Reference |
---|---|---|
Phosphine Oxide CAS Number | 535925-40-7 | [21] [22] |
Phosphine Oxide Molecular Weight (g/mol) | 485.7 | [21] [22] |
Phosphine Oxide Molecular Formula | C30H47O3P | [21] [22] |
Oxidation Pathway | Direct oxidation to tertiary phosphine oxide | [18] [19] |
Typical Oxidizing Agents | H2O2, O2, peroxides | [18] [23] [20] |
P-O Bond Character | Short and polar, dative bond character | [18] |
Stability Relative to Triphenylphosphine | Enhanced due to steric protection | [19] |
Decomposition Products | Phosphinic acids, phosphonic acids under harsh conditions | [18] [20] |
Ligand substitution reactions involving bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine complexes proceed through mechanisms that are highly dependent on the metal center, coordination environment, and reaction conditions [26] [27]. Comprehensive kinetic investigations have revealed distinct mechanistic pathways for different transition metal systems.
For ruthenium(II) complexes, ligand substitution follows predominantly dissociative or dissociative interchange mechanisms [26] [27]. Activation parameters determined for cyclopentadienyl ruthenium phosphine complexes show activation enthalpies ranging from 113-135 kJ/mol and activation entropies of 21-102 J/mol·K [26]. The positive activation entropies support the dissociative nature of these substitution processes, consistent with the increase in translational degrees of freedom upon ligand dissociation.
Rhodium(I) systems exhibit more complex substitution behavior, with evidence for both associative and dissociative pathways depending on the ancillary ligands and substrate [28] [29]. For rhodium complexes with bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine ligands, associative mechanisms are favored when coordinating solvents or additional ligands are present, while dissociative pathways dominate under conditions favoring coordinatively unsaturated intermediates [30] [31].
Palladium(II) complexes demonstrate mixed substitution mechanisms that depend critically on the electronic and steric properties of both the departing and entering ligands [32] [33]. Kinetic studies reveal that bulky phosphines like bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine favor dissociative pathways due to steric congestion around the metal center [34] [33]. The steric bulk prevents approach of incoming ligands, making ligand dissociation the rate-determining step.
Quantitative structure-activity relationships have been established correlating ligand bulk, measured by cone angles or other steric parameters, with substitution rates [35] [7]. For bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, the effective cone angle is estimated to be significantly larger than triphenylphosphine, leading to reduced substitution rates in systems where steric effects dominate [6] [7].
Electronic effects also play crucial roles in determining substitution kinetics [1] [36]. The electron-donating methoxy substituents increase the electron density at the metal center, strengthening metal-phosphine bonds and generally reducing substitution rates [36] [4]. However, this enhanced bonding can also stabilize transition states in associative mechanisms, leading to complex kinetic behavior that varies with specific reaction conditions [28] [32].
Temperature-dependent kinetic studies provide activation parameters that reveal the relative importance of steric versus electronic effects [26] [37]. Systems dominated by steric effects typically show large positive activation entropies, while electronically controlled processes often exhibit negative or small positive activation entropies [27] [37].
Table 3: Kinetic Parameters for Ligand Substitution Reactions
Metal Center | Activation Energy ΔH‡ (kJ/mol) | Activation Entropy ΔS‡ (J/mol·K) | Mechanism | Reference |
---|---|---|---|---|
Ruthenium(II) | 113-135 | 21-102 | Dissociative/Dissociative Interchange | [26] [27] |
Rhodium(I) | 20.85 (R-pathway) | N/A | Associative | [29] |
Palladium(II) | 33.2 (optimized) | N/A | Mixed | [38] |
Platinum(II) | N/A | N/A | Dissociative | [33] |
General Phosphine Complexes | 16.8-17.3 | -17 to -21 | Dissociative | [37] |
Table 4: Metal-Ligand Bond Energies and Thermodynamic Data
Bond Type | Value/Range | Comments | Reference |
---|---|---|---|
M-P Bond Dissociation Energy | 40-50 kcal/mol (estimated) | Enhanced by electron-donating substituents | [39] [40] |
Coordination Enthalpy | Highly exothermic | Favored by bulky, electron-rich phosphines | [41] [39] |
Ligand Binding Energy Range | 20-60 kcal/mol | Varies with metal center and coordination environment | [42] [39] |
Electronic Contribution | Strong σ-donation | Methoxy groups increase electron density | [43] [44] |
Steric Contribution | Moderate steric hindrance | tert-Butyl groups provide steric protection | [44] |
Relative Donor Strength | PEt3 > PPh3 > P(OPh)3 | Follows σ-donating ability trend | [42] [40] |
Back-bonding Capability | Limited π-acceptor character | Primarily σ-donor ligand | [43] [44] |